Agelastatin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Agelastatin D is a biochemical that may act as a potent modulator for cancer invasion and metastasis.

Applications De Recherche Scientifique

Synthesis of Agelastatin D

This compound is synthesized through various methodologies that leverage its unique chemical structure. The synthesis often involves complex organic reactions that enable the introduction of substituents at specific positions on the agelastatin core. Recent advancements have improved the efficiency of these synthetic pathways, allowing for the production of various derivatives with enhanced biological activity.

Anticancer Activity

This compound exhibits significant anticancer properties, particularly against various human cancer cell lines. Its mechanism of action involves multiple pathways that inhibit tumor growth and metastasis.

- Cytotoxicity : this compound has shown potent cytotoxic effects against several cancer cell lines, including breast cancer and leukemia cells. It operates at non-cytotoxic concentrations, making it a promising candidate for therapeutic applications .

- Mechanisms of Action :

- Inhibition of Osteopontin : this compound inhibits osteopontin-mediated adhesion and invasion in cancer cells, suggesting its role as an anti-invasive agent .

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, contributing to its antitumor effects .

- Impact on Signaling Pathways : this compound has been associated with the blockade of Wnt signaling pathways, which are crucial for cancer progression .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Breast Cancer : A study evaluated the effects of this compound in a three-dimensional co-culture model involving mammary fibroblasts and breast cancer cells. The results indicated a significant reduction in cancer cell invasion when treated with this compound at low concentrations .

- Comparison with Other Alkaloids : In a comparative study, this compound was found to be one of the most potent agelastatins against U-937 human blood cancer cells, demonstrating IC50 values comparable to or better than established chemotherapeutics like cisplatin .

Potential Therapeutic Uses

Beyond its anticancer applications, this compound shows promise in other therapeutic areas:

- Neurodegenerative Diseases : Preliminary studies suggest that this compound may selectively inhibit GSK-3β, a target for Alzheimer's disease treatment .

- Insecticidal Activity : Historically, agelastatins have demonstrated insecticidal properties, indicating potential applications in agricultural pest control .

Analyse Des Réactions Chimiques

Acid-Mediated Rearrangements and Byproduct Formation

Agelastatin D’s C-ring undergoes reversible acid-catalyzed equilibration. Heating (−)-di-epi-agelastatin C (31) with Brønsted acid results in partial conversion to (–)-Agelastatin C (3, 41% yield ) and recovery of unreacted 31 (42% ) . Deuterium-labeling studies confirm intermediacy of a C6-methylene-deuterated species (32 ), supporting a protonation-deprotonation mechanism .

Similarly, treatment of pre-agelastatin D derivatives (e.g., 7a ) with methanesulfonic acid in water induces C4–C13 cyclization, yielding racemic 6a via a non-stereospecific pathway . This highlights the sensitivity of this compound’s stereochemistry to reaction conditions.

Bromination to Access Agelastatin F

This compound serves as a direct precursor to (–)-Agelastatin F (6) through regioselective bromination. Exposure to bromine under optimized conditions achieves 86% yield of 6 , retaining the C-ring configuration while introducing a bromine atom at C13 .

| Reaction | Conditions | Yield | Selectivity Notes |

|---|---|---|---|

| Bromination of this compound | Br₂, CH₂Cl₂, 0°C to RT | 86% | C13 bromination without epimerization |

Stability Under Acidic Conditions

This compound demonstrates marked instability in strongly acidic environments. For example, dissolution in chloroform with A15 beads generates multiple products, including debrominated (5e ) and carbocycle-opened (4e ) derivatives, alongside major product 6e (C4–C13 cyclized racemate) . This parallels observations in Agelastatin A derivatives but with faster degradation kinetics due to reduced C4-nucleophilicity .

Cross-Coupling Reactions for Imidazole Functionalization

Copper-mediated cross-coupling methodologies, critical for constructing this compound’s imidazolone D-ring, have been expanded to guanidine-based systems. This enables efficient synthesis of advanced intermediates (e.g., 53 ) and underscores the versatility of CuTC in forming C–N bonds within complex substrates .

Key Mechanistic Insights

-

C-Ring Dynamics : The allylic strain between C13-bromine and C6-methylene restricts conformational flexibility during cyclization, favoring pseudoequatorial C7-methine positioning .

-

Byproduct Origins : Competing pathways (e.g., methanol elimination, pyrrolopyrazinone formation) arise from the electrophilicity of the imidazolone and solvolysis susceptibility .

Propriétés

Numéro CAS |

201338-45-6 |

|---|---|

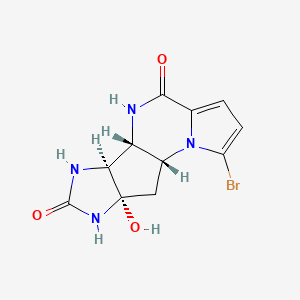

Formule moléculaire |

C11H11BrN4O3 |

Poids moléculaire |

327.13 g/mol |

Nom IUPAC |

(1R,9S,10S,14S)-3-bromo-14-hydroxy-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione |

InChI |

InChI=1S/C11H11BrN4O3/c12-6-2-1-4-9(17)13-7-5(16(4)6)3-11(19)8(7)14-10(18)15-11/h1-2,5,7-8,19H,3H2,(H,13,17)(H2,14,15,18)/t5-,7-,8+,11+/m1/s1 |

Clé InChI |

AMKORUFKJJIBRU-GIDNPQMSSA-N |

SMILES |

C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]3[C@@]1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |

SMILES canonique |

C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |

Apparence |

Solid powder |

Key on ui other cas no. |

201338-45-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Agelastatin D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.